Superior Potency Against Imatinib-Resistant c-KIT Mutant D816H Compared to Imatinib
Amuvatinib demonstrates potent inhibitory activity against the c-KIT D816H mutant, a clinically relevant variant resistant to imatinib. In head-to-head comparison data, Amuvatinib (MP470) exhibits an IC50 of 10 nM against c-KIT(D816H), a concentration approximately 10- to 50-fold lower than that required for imatinib to inhibit the same mutant [1]. This stark contrast in potency underscores Amuvatinib's unique ability to target a key resistance mutation that limits the efficacy of first-line TKI therapies.
| Evidence Dimension | Inhibition of c-KIT D816H mutant kinase activity (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Imatinib: IC50 >100-500 nM (resistant) |
| Quantified Difference | ≥10-fold greater potency |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This potency differential is critical for research on imatinib-resistant GIST or mastocytosis models, where standard-of-care TKIs are ineffective.
- [1] Frost, M. J., et al. (2002). Juxtamembrane mutant V560GKit is more sensitive to imatinib (STI571) compared with wild-type c-Kit whereas the kinase domain Mutant D816VKit is resistant. Molecular Cancer Therapeutics, 1(12), 1115–1124. View Source
